2-(4-acetylpiperazine-1-carbonyl)benzoic Acid
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Overview
Description
“2-(4-acetylpiperazine-1-carbonyl)benzoic Acid” is a chemical compound with the empirical formula C14H16N2O4 . It has a molecular weight of 276.29 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(=O)N1CCN(CC1)C(=O)c2ccccc2C(O)=O
. This indicates that the molecule contains an acetylpiperazine group attached to a benzoic acid group . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 276.29 and its empirical formula is C14H16N2O4 .Scientific Research Applications
Co-crystallization and Polymorphism
Research highlights the use of benzoic acid derivatives, including those related to 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid, in co-crystallization processes with various bases. These processes are crucial for understanding the polymorphic forms and crystal structures of pharmaceutical compounds, which can significantly impact their physical properties and stability. For example, the study by Skovsgaard and Bond (2009) explores the co-crystallization of benzoic acid derivatives, revealing insights into stoichiometric variants, polymorphism, and the impact of different preparation techniques on crystal structure (Skovsgaard & Bond, 2009).
Synthesis of Novel Compounds
The synthesis of novel chemical entities incorporating the benzoic acid moiety, such as o-phthalic acid diamides, has been reported. Kumar et al. (2014) detailed the creation of new symmetrical and unsymmetrical o-phthalic acid diamides by reacting benzoic acid derivatives with secondary amines, highlighting the potential for developing new materials and pharmaceutical agents (Kumar et al., 2014).
Catalysis and Environmental Applications
Certain derivatives of benzoic acid, including those structurally related to this compound, have been investigated for their catalytic properties and environmental applications. For instance, the use of benzoic acid derivatives in the purification of water through photocatalytic degradation of pollutants underlines the environmental significance of these compounds. Matthews (1990) demonstrated the effectiveness of using titanium dioxide suspensions for the photocatalytic degradation of various organic compounds, including benzoic acid derivatives, for water purification (Matthews, 1990).
Pharmaceutical Research
In the realm of pharmaceutical research, the structural elements of this compound and its derivatives have been utilized in the design of molecules with potential therapeutic applications. For example, novel sulfamide-containing compounds have been developed as selective inhibitors for carbonic anhydrase, an enzyme involved in various physiological processes, showcasing the potential for the development of new drugs (Berrino et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP-1, by binding to the hydrophobic pocket (AD binding sites) of the protein . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is a crucial player in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, the compound impairs the BER pathway, leading to the accumulation of DNA damage and ultimately cell death .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits strong inhibitory effects on PARP-1 enzyme . It also shows good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating high selectivity and targeting .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(4-acetylpiperazine-1-carbonyl)benzoic Acid interacts with the enzyme PARP-1 . It has been found to inhibit the activity of this enzyme, which plays a crucial role in DNA repair and genomic stability .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on PARP-1 . By inhibiting this enzyme, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PARP-1 . This binding inhibits the enzyme’s activity, leading to changes in gene expression .
Properties
IUPAC Name |
2-(4-acetylpiperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)15-6-8-16(9-7-15)13(18)11-4-2-3-5-12(11)14(19)20/h2-5H,6-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGGXZAKFAXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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